

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Oral Endoxifen

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Compound of Interest

Compound Name: *Endoxifen hydrochloride*

Cat. No.: *B1139294*

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Introduction

Endoxifen, the primary active metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen, is a compound of significant interest in endocrine therapy, particularly for estrogen receptor (ER)-positive breast cancer.[1][2][3] Tamoxifen itself is a prodrug that requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2D6, to be converted into its more potent metabolites, 4-hydroxytamoxifen (4-HT) and Endoxifen.[1][2][3][4][5] Endoxifen exhibits a 30- to 100-fold greater potency in suppressing estrogen-dependent cell proliferation and a significantly higher binding affinity for the estrogen receptor compared to Tamoxifen.[2][4][5]

Crucially, the efficacy of Tamoxifen is linked to plasma concentrations of Endoxifen. Genetic polymorphisms in the CYP2D6 gene can lead to reduced enzyme activity, resulting in lower Endoxifen levels and potentially compromising therapeutic outcomes for a subset of patients.[2][6][7] The direct oral administration of Endoxifen has been developed as a therapeutic strategy to bypass the variability associated with CYP2D6 metabolism, ensuring that therapeutic concentrations are achieved irrespective of a patient's genotype.[2][4][8] This guide provides a detailed overview of the bioavailability and pharmacokinetic profile of orally administered Endoxifen, based on key preclinical and human studies.

Pharmacokinetics of Oral Endoxifen

Oral Endoxifen is characterized by rapid absorption, systemic availability, and dose-proportional pharmacokinetics.[1][9] Unlike its parent compound, Tamoxifen, it is not metabolized by cytochrome P450 enzymes.[10]

Absorption and Bioavailability

Studies in healthy human subjects demonstrate that Endoxifen is rapidly absorbed following oral administration.[1][9] Peak plasma concentrations (C_{max}) are typically reached between 2 to 6 hours post-dose.[6][9][10][11] Preclinical studies in female rats and dogs have shown high oral bioavailability, exceeding 67% in rats and 50% in dogs.[2][8][12] This efficient absorption ensures that systemically effective levels are achieved.[1] A first-in-human study noted that even a 0.5 mg dose of Endoxifen resulted in a C_{max} 228% higher than the Endoxifen levels achieved from a 20 mg dose of Tamoxifen.[9]

Distribution

Following administration, Endoxifen is distributed throughout the body. Population pharmacokinetic models developed from studies in patients with advanced solid tumors describe the data using a two-compartment model.[8][11][13][14] The estimated apparent central and peripheral volumes of distribution were 323 L and 39.7 L, respectively, indicating significant tissue distribution.[11][13]

Metabolism

A key advantage of direct Endoxifen administration is that it circumvents the need for metabolic activation by CYP2D6.[4] It is not a substrate for cytochrome P450 enzymes, which eliminates the variability in plasma concentrations seen with Tamoxifen due to genetic polymorphisms or drug-drug interactions involving CYP2D6 inhibitors.[6][10]

Elimination

The elimination of Endoxifen is characterized by a half-life ($t_{1/2}$) in humans ranging from approximately 52 to 58 hours.[10][15] Population pharmacokinetic models estimate the apparent total clearance of Z-endoxifen to be around 4.89 L/h in a 70 kg adult.[11] Steady-state concentrations are generally achieved by day 7 of daily oral administration.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral Endoxifen from preclinical and human studies.

Table 1: Pharmacokinetic Parameters of Single-Dose Oral Endoxifen in Healthy Humans

Dose	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-∞} (ng·h/mL)	t _{1/2} (h)	Reference
0.5 mg	1.36	6.0 ± 2.9	99.1	54.9 ± 8.6	[9]
1.0 mg	3.80	6.0 ± 2.9	231.0	54.9 ± 8.6	[9]
2.0 mg	5.50 - 6.79	6.0 ± 2.9	330.0 - 401.0	54.9 ± 8.6	[9][15]
4.0 mg	14.5 - 15.1	4.5 - 6.0	763.0 - 801.0	52.1 - 58.1	[9][15]

Data presented as mean or range where available. C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Z-Endoxifen in Patients with Advanced Solid Tumors

Parameter	Value	Reference
Apparent Total Clearance (CL/F)	4.89 L/h	[11][13]
Apparent Central Volume of Distribution (V _c /F)	323 L	[11][13]
Apparent Peripheral Volume of Distribution (V _p /F)	39.7 L	[11][13]
Absorption Rate Constant (K _A)	Influenced by AST*	[11][13]
Time to Peak (T _{max}) after first dose	2 - 4 hours	[6][11]
Time to Steady State	Day 7	[11]

Based on a population pharmacokinetic model from patients receiving 20 to 360 mg daily.[11]
[13][14] AST: Aspartate aminotransferase.

Table 3: Preclinical Pharmacokinetic Parameters of Oral Endoxifen

Species	Dose	Bioavailability	t _{1/2} (h)	Reference
Rat	20-80 mg/kg	> 67%	6.3 (IV dose)	[2][8][12]
Dog	15-100 mg/kg	> 50%	9.2 (IV dose)	[2][8][12]
Mouse	10-200 mg/kg	12% to >200%*	N/A	[16]

Apparent oral bioavailability in mice increased with dose, suggesting saturable first-pass metabolism.[16] t_{1/2} for preclinical studies is often reported from intravenous (IV) administration to determine absolute bioavailability.

Experimental Protocols & Methodologies

The data presented above were derived from rigorous clinical and preclinical studies. The methodologies employed are detailed below.

First-in-Human, Single-Dose Escalation Study[9]

- **Study Design:** An open-label, single oral dose, randomized, parallel, dose-escalating study.
- **Subjects:** 40 healthy adult male and female volunteers. Subjects were divided into five groups of eight.
- **Drug Administration:** Fasting subjects received a single tablet of Endoxifen (0.5, 1, 2, or 4 mg) or Tamoxifen (20 mg) as a reference.
- **Sample Collection:** Blood samples were collected at pre-dose and at multiple time points up to 528 hours post-dose for pharmacokinetic analysis.
- **Analytical Method:** Plasma concentrations of Endoxifen were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- **Data Analysis:** Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) were calculated using non-compartmental analysis. Dose proportionality was assessed by linear regression of C_{max} and AUC against the dose.

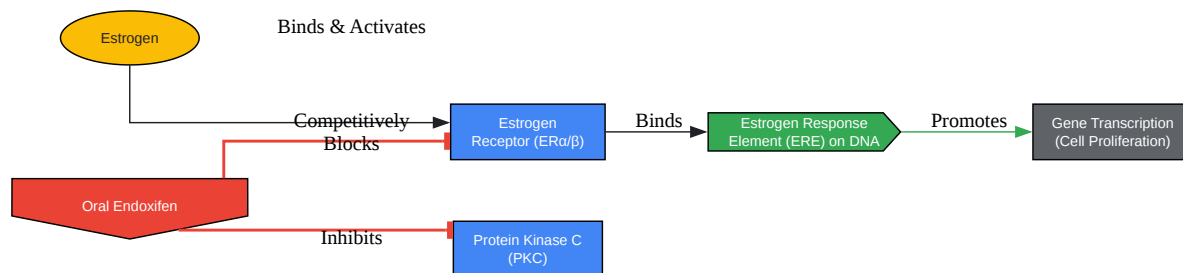
Population Pharmacokinetic Study in Cancer Patients[11][13][14]

- **Study Design:** Data was pooled from two Phase I trials involving patients with advanced solid tumors.
- **Subjects:** 80 patients, the majority of whom were female (95%) with a median age of 58 years.[11]
- **Drug Administration:** Z-endoxifen-HCl was administered orally once daily in a 28-day cycle. Dose levels ranged from 20 to 360 mg.
- **Sample Collection:** A total of 1,256 plasma samples were collected at various time points across the dosing cycles.
- **Analytical Method:** Plasma concentrations of Z-endoxifen were determined using a validated LC-MS/MS assay.
- **Data Analysis:** A population pharmacokinetic model was developed using nonlinear mixed-effects modeling (NONMEM). A two-compartment model with a first-order absorption and linear elimination best described the data. The model was used to estimate key pharmacokinetic parameters and identify covariates (e.g., body weight, race) that influence drug disposition.

Visualizations

Endoxifen's Mechanism of Action

Endoxifen primarily acts as a competitive antagonist of the estrogen receptor (ER) in breast tissue. It also has inhibitory effects on Protein Kinase C (PKC), a pathway implicated in mania, which is being explored for bipolar disorder.[10]

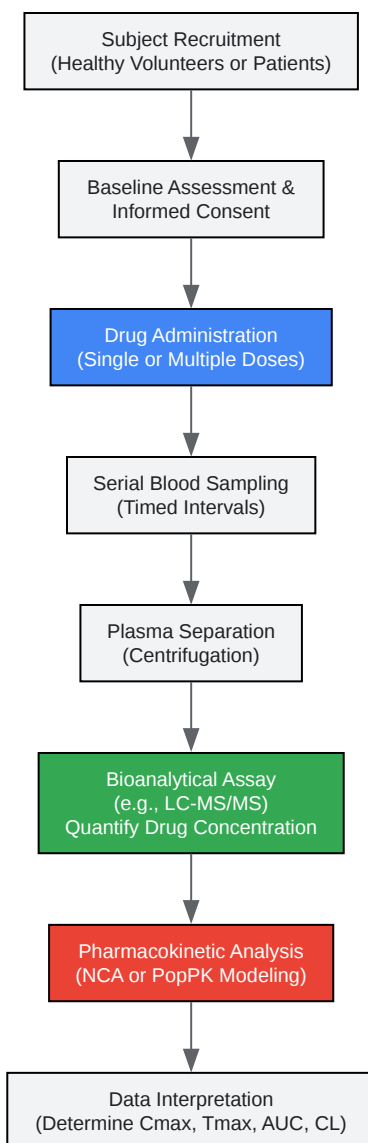


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Caption: Mechanism of action for oral Endoxifen.

Pharmacokinetic Study Workflow

The process for determining the pharmacokinetic profile of a drug like Endoxifen follows a structured workflow from subject enrollment to data interpretation.

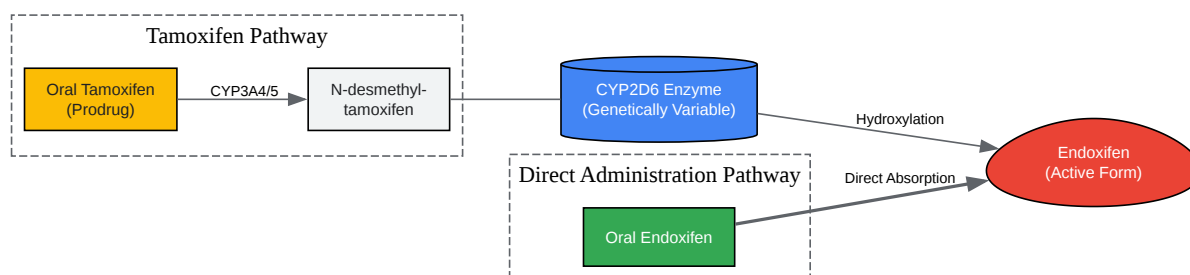


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Caption: Standard workflow for a clinical pharmacokinetic study.

Metabolic Activation Pathway: Tamoxifen vs. Oral Endoxifen

This diagram illustrates how oral Endoxifen administration bypasses the critical and variable CYP2D6 metabolic step required for Tamoxifen activation.



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Caption: Oral Endoxifen bypasses CYP2D6 metabolism.

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